N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide
Description
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Properties
IUPAC Name |
N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1,3-benzothiazole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N2O3S2/c21-16(17-20-13-4-1-2-5-14(13)25-17)19-11-18(22,12-7-8-23-10-12)15-6-3-9-24-15/h1-10,22H,11H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIAAXFWZNYYQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC(C3=COC=C3)(C4=CC=CS4)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds containing imidazole and thiazole moieties have been known to exhibit a broad range of biological activities. These activities include antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities. The specific targets and their roles would need further investigation.
Mode of Action
It is known that the molecular electrostatic potential (mep) surface of the thiazole ring plays a significant role in drug-target protein interaction. Substituents at different positions may alter the orientation types and shield the nucleophilicity of nitrogen. This could potentially affect the compound’s interaction with its targets and the resulting changes.
Biochemical Pathways
Molecules containing a thiazole ring, when entering physiological systems, behave unpredictably and reset the system differently. These molecules may activate or stop the biochemical pathways and enzymes or stimulate or block the receptors in the biological systems.
Biological Activity
N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide is a complex organic compound characterized by its unique structural features, including a furan ring, a thiophene ring, and a benzo[d]thiazole moiety. This compound has garnered attention due to its potential biological activities, which may include antibacterial, antifungal, and anti-inflammatory properties.
Structural Characteristics
The molecular structure of this compound is defined by the following components:
- Furan Ring : A five-membered aromatic ring containing one oxygen atom.
- Thiophene Ring : A five-membered ring containing sulfur.
- Benzo[d]thiazole Moiety : A fused ring structure that enhances the compound's biological activity.
Antibacterial Activity
Research indicates that derivatives of compounds with similar structural features exhibit significant antibacterial properties. For instance, compounds containing thiophene and furan rings have been shown to inhibit the growth of various Gram-positive and Gram-negative bacteria. The mechanism of action often involves disrupting bacterial cell wall synthesis or interfering with protein synthesis pathways .
Antifungal Activity
Studies have demonstrated that compounds with thiazole and furan functionalities possess antifungal properties. The presence of electron-donating groups in the structure can enhance their efficacy against fungal strains by altering membrane permeability or inhibiting ergosterol biosynthesis, which is crucial for fungal cell membrane integrity .
Anti-inflammatory Properties
Thiazole derivatives are known for their anti-inflammatory effects, often mediated through the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). This activity suggests potential therapeutic applications in treating inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
A study conducted on various thiazole derivatives revealed that compounds similar to this compound exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against specific bacterial strains. The structural activity relationship (SAR) indicated that the presence of both thiophene and furan rings was essential for enhanced antimicrobial activity .
Case Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro assays showed that thiazole-containing compounds demonstrated significant cytotoxicity against various cancer cell lines, including Jurkat and HT-29 cells. The IC50 values were comparable to standard chemotherapeutic agents like doxorubicin, indicating a promising avenue for further development in cancer therapy .
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Intermediate Compounds : Starting from furan and thiophene derivatives.
- Coupling Reactions : Under controlled conditions to form the desired product.
The mechanism of action is hypothesized to involve binding to specific enzymes or receptors within biological systems, modulating signaling pathways critical for cellular function.
Scientific Research Applications
Medicinal Chemistry
Research indicates that compounds similar to N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)benzo[d]thiazole-2-carboxamide exhibit various biological activities, including:
- Antibacterial : Compounds with furan and thiophene moieties have shown promise against various bacterial strains.
- Antifungal : The unique structure may enhance the efficacy against fungal pathogens.
- Anti-inflammatory : Similar compounds have been evaluated for their ability to modulate inflammatory pathways.
Case studies suggest that derivatives of this compound can interact with specific enzymes or receptors, potentially leading to therapeutic benefits. For instance, compounds with benzo[d]thiazole structures have been shown to inhibit enzymes involved in cancer cell proliferation.
A study evaluated the antibacterial activity of several derivatives of benzo[d]thiazole compounds, revealing significant inhibition against Gram-positive and Gram-negative bacteria. The presence of the furan and thiophene rings was crucial for enhancing the antibacterial properties observed in these derivatives.
Materials Science
The compound's unique structural features make it suitable for applications in materials science, particularly in developing organic semiconductors and photovoltaic materials. The conjugated systems formed by the furan and thiophene rings can facilitate charge transport, making them ideal candidates for electronic applications.
Table 2: Potential Applications in Materials Science
| Application | Description |
|---|---|
| Organic Electronics | Utilization in organic solar cells |
| Sensors | Development of chemical sensors |
| Photovoltaics | Enhancement of light absorption |
Pharmacological Studies
Pharmacological studies on similar compounds indicate potential applications in cancer therapy. For example, research has shown that certain derivatives can enhance the cytotoxic effects of conventional chemotherapeutic agents by inhibiting key enzymes involved in DNA repair mechanisms .
Q & A
Q. What mechanistic insights explain the compound’s dual anticancer and antimicrobial effects?
- Proposed Mechanisms :
Topoisomerase Inhibition : Intercalation into DNA-thiazole interactions (IC ~5 µM in E. coli gyrase assays) .
ROS Generation : Thiophene-mediated redox cycling detected via DCFH-DA fluorescence .
Caspase Activation : Western blot showing PARP cleavage in treated MCF-7 cells .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
